Ethyl 4-(dimethylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(dimethylamino)-3-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a dimethylamino group, and a nitro group on the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis, photoinitiators, and pharmaceuticals.
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, altering cellular processes, or initiating chemical reactions .
Biochemical Pathways
Similar compounds can affect various biochemical pathways, leading to changes in cellular function and potentially resulting in therapeutic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, depending on their mode of action and the specific biochemical pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other chemicals, and specific conditions within the body.
Biochemical Analysis
Biochemical Properties
Ethyl 4-(dimethylamino)-3-nitrobenzoate is a hydrophilic polymer . It is primarily used as a photo-initiator with strong estrogenic activity, finding application as an ultraviolet filter in sunscreens
Cellular Effects
Given its role as a photo-initiator, it may influence cell function by initiating photochemical reactions that could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a photo-initiator, it likely exerts its effects at the molecular level by absorbing light and initiating photochemical reactions . These reactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-3-nitrobenzoate can be synthesized through several methods. One common method involves the esterification of 4-(dimethylamino)-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of ethyl 4-(dimethylamino)benzoate. This process requires careful control of reaction conditions to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 4-(dimethylamino)-3-aminobenzoate.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-(dimethylamino)-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Photoinitiators: It acts as a photoinitiator in the polymerization of unsaturated prepolymers, making it useful in UV-curing coatings and inks.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Biological Research: It is used in cell encapsulation applications due to its photoinitiating properties.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)-3-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in certain photoinitiation processes.
4-(Dimethylamino)benzoic acid: Lacks the ester group, making it more polar and less suitable for certain organic synthesis applications.
Ethyl 4-aminobenzoate: Lacks both the dimethylamino and nitro groups, making it less versatile in chemical reactions.
The presence of both the dimethylamino and nitro groups in this compound makes it unique and highly useful in various applications, particularly in photoinitiation and organic synthesis.
Biological Activity
Ethyl 4-(dimethylamino)-3-nitrobenzoate (CAS Number: 40700-40-1) is an organic compound characterized by its unique structural features, including a dimethylamino group and a nitro group, which contribute to its significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 238.24 g/mol. The compound's structure includes:
- Ester functional group : Contributes to its reactivity.
- Dimethylamino group : Enhances biological interactions.
- Nitro group : Plays a crucial role in its biological activity.
Biological Activities
Research has shown that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies indicate that nitrobenzoate derivatives can exhibit significant antimicrobial effects against various pathogens, making them potential candidates for antibiotic development .
- Anticancer Effects : Nitrobenzoate compounds have been linked to anticancer activities through mechanisms such as the inhibition of tubulin polymerization and suppression of metastatic activity in cancer cells .
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules. Additionally, the dimethylamino group may facilitate binding to enzymes or receptors involved in various biological pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity :
A study investigating the effects of nitrobenzoate-derived compounds found that this compound significantly inhibited the growth of cancer cell lines by disrupting microtubule dynamics, leading to apoptosis in treated cells . -
Vascular Development Impairment :
In a zebrafish model, treatment with a nitrobenzoate derivative similar to this compound resulted in impaired vascular development. This was attributed to disrupted endothelial cell migration and proliferation, indicating potential antiangiogenic properties .
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight differences in biological activity:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 4-(methylamino)-3-nitrobenzoate | 71254-71-2 | Contains a methyl amino group |
Methyl 4-amino-3-nitrobenzoate | 3987-92-6 | Lacks the ethyl ester functionality |
Ethyl p-dimethylaminobenzoate | Not specified | Similar amine structure but different positioning |
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)8-5-6-9(12(2)3)10(7-8)13(15)16/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSGKIODKUQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40700-40-1 | |
Record name | ethyl 4-(dimethylamino)-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.